REACTION_CXSMILES
|
[F:1][CH:2]([F:6])[C:3](O)=[O:4].[CH2:7]([Li])[CH2:8][CH2:9][CH3:10]>CCOCC>[F:1][CH:2]([F:6])[C:3](=[O:4])[CH2:7][CH2:8][CH2:9][CH3:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)F
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The thick mixture is stirred at -78° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 3 liter, three-neck, round bottom flask, equipped with a magnetic stirrer, a dropping funnel
|
Type
|
ADDITION
|
Details
|
filled with 39.9 g
|
Type
|
TEMPERATURE
|
Details
|
After cooling in a dry ice-acetone bath under nitrogen
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by pouring into a mixture of one liter of 4 N hydrochloric acid and one liter of ice
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DISTILLATION
|
Details
|
of solution is distilled at atmospheric pressure in a water bath
|
Type
|
CUSTOM
|
Details
|
After the forerun is collected
|
Type
|
DISTILLATION
|
Details
|
the residue is fractionally distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CCCC)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |